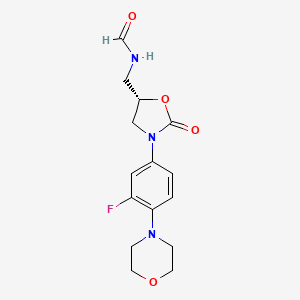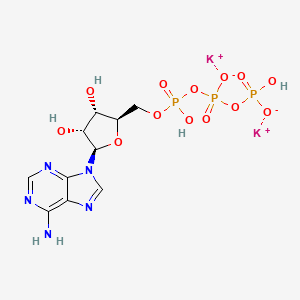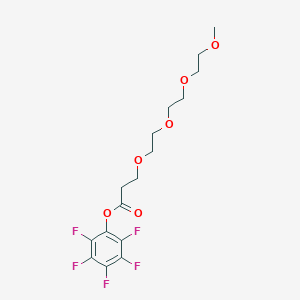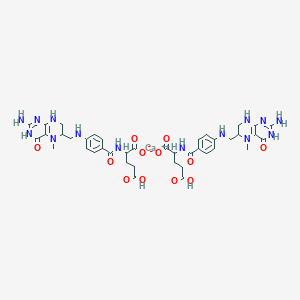
Demethyl linezolid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Demethyl linezolid is a derivative of linezolid, which belongs to the oxazolidinone class of antibiotics. Linezolid is known for its effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This compound retains the core structure of linezolid but with a modification that involves the removal of a methyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of demethyl linezolid typically involves the demethylation of linezolid. One common method is to use a demethylating agent such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method involves a series of chemical transformations performed in a continuous flow reactor, which allows for better control of reaction conditions and higher yields. The process typically includes steps such as demethylation, purification, and crystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions
Demethyl linezolid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学研究应用
Demethyl linezolid has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various derivatives and analogs.
Biology: It is studied for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Research is ongoing to explore its effectiveness against resistant bacterial strains.
Industry: It is used in the development of new antibiotics and other pharmaceutical products.
作用机制
Demethyl linezolid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, which is essential for bacterial reproduction. This mechanism is similar to that of linezolid, but the demethylation may affect its binding affinity and spectrum of activity.
相似化合物的比较
Similar Compounds
Linezolid: The parent compound, known for its effectiveness against Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with a similar mechanism of action but improved pharmacokinetic properties.
Cycloserine: Another antibiotic that inhibits bacterial cell wall synthesis.
Uniqueness
Demethyl linezolid is unique in its structural modification, which may confer different pharmacological properties compared to linezolid. This modification can potentially enhance its activity against certain bacterial strains or reduce side effects.
Conclusion
This compound is a promising compound with significant potential in the field of antibiotics. Its unique structure and mechanism of action make it a valuable subject for further research and development. Whether in chemistry, biology, medicine, or industry, this compound continues to be an important focus of scientific investigation.
属性
CAS 编号 |
168828-65-7 |
|---|---|
分子式 |
C15H18FN3O4 |
分子量 |
323.32 g/mol |
IUPAC 名称 |
N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]formamide |
InChI |
InChI=1S/C15H18FN3O4/c16-13-7-11(1-2-14(13)18-3-5-22-6-4-18)19-9-12(8-17-10-20)23-15(19)21/h1-2,7,10,12H,3-6,8-9H2,(H,17,20)/t12-/m0/s1 |
InChI 键 |
MRSLZIUXFOCEPP-LBPRGKRZSA-N |
手性 SMILES |
C1COCCN1C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CNC=O)F |
规范 SMILES |
C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CNC=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5S)-6-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-carboxy-4-(2,6-dimethylbenzoyl)oxy-3-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylmethoxybutan-2-yl]amino]-5-[[(2S)-2,3-dihydro-1H-indole-2-carbonyl]amino]-6-oxohexanoic acid](/img/structure/B11933309.png)
![(3S,8S,10R,13S)-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11933314.png)

![1-(1-Bicyclo[3.3.1]non-9-yl-piperidin-4-yl)-1,3-dihydro-indol-2-one](/img/structure/B11933324.png)



![3-((5-((4-aminopiperidin-1-yl)methyl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)amino)-5-(2-isopropyl-2H-tetrazol-5-yl)phenol](/img/structure/B11933346.png)
![disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate;hydride](/img/structure/B11933352.png)

![(2S,3R,5S)-2-(2,5-difluorophenyl)-5-(5-methylsulfonyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)oxan-3-amine](/img/structure/B11933366.png)
![1-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B11933372.png)
![4-Amino-6-(2,6-dichlorophenyl)-8-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11933380.png)

